molecular formula C10H18N2 B1420000 4-(Cyclohexylamino)butanenitrile CAS No. 1020957-41-8

4-(Cyclohexylamino)butanenitrile

Cat. No.: B1420000
CAS No.: 1020957-41-8
M. Wt: 166.26 g/mol
InChI Key: CRTGYWXMTBKOSO-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)butanenitrile is a chemical compound with the molecular formula C10H18N2 and a molecular weight of 166.26 g/mol. This compound has garnered attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclohexylamino)butanenitrile can be synthesized through various methods. One common approach involves the reaction of 4-chlorobutanenitrile with cyclohexylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)butanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexylamino)butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)butanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The cyclohexylamino group may also interact with biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylamino)butanoic acid
  • 4-(Cyclohexylamino)butanamide
  • 4-(Cyclohexylamino)butanol

Uniqueness

4-(Cyclohexylamino)butanenitrile is unique due to its combination of a nitrile group and a cyclohexylamino group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(cyclohexylamino)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTGYWXMTBKOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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